1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-

Chiral Resolution Enantioselective Synthesis Absolute Configuration

1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- (CAS 652157-41-0) is a chiral, spirocyclic enone-lactone with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol. The compound features a 1-oxaspiro[2.4]heptane core—a 5/3 bicyclic skeleton—bearing a hydroxyl group at the 7-position and an α,β-unsaturated ketone.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 652157-41-0
Cat. No. B12524733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-
CAS652157-41-0
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1C2(O1)C(C=CC2=O)O
InChIInChI=1S/C6H6O3/c7-4-1-2-5(8)6(4)3-9-6/h1-2,4,7H,3H2/t4-,6+/m1/s1
InChIKeyQHFXAJZBKBPJEZ-XINAWCOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- (CAS 652157-41-0): Chiral Spirocyclic Building Block for Medicinal Chemistry and Natural Product Synthesis


1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- (CAS 652157-41-0) is a chiral, spirocyclic enone-lactone with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol . The compound features a 1-oxaspiro[2.4]heptane core—a 5/3 bicyclic skeleton—bearing a hydroxyl group at the 7-position and an α,β-unsaturated ketone. The spirocyclic architecture imposes a rigid, three-dimensional shape that differentiates it from simpler monocyclic or fused-ring hydroxy-enones. Vendors typically supply this compound at ≥95% purity . Its primary utility lies as a chiral intermediate in the synthesis of more complex molecules, including oxaspiro derivatives described in MOR agonist patent applications [1].

Why Generic Substitution Fails for (3S,7R)-7-Hydroxy-1-oxaspiro[2.4]hept-5-en-4-one: The Critical Role of Spirocyclic Rigidity and Absolute Stereochemistry


1-Oxaspiro[2.4]hept-5-en-4-one scaffolds are not readily interchangeable with simple cyclopentenones or hydroxy-enones. The spirocyclic fusion creates a rigid, conformationally locked framework that pre-defines the spatial orientation of the hydroxyl group and the enone moiety [1]. This differs fundamentally from monocyclic analogs such as 2-hydroxymethyl-2-cyclopenten-1-one or fused bicyclic systems like hexahydro-1-indenone, which possess greater conformational flexibility. In the context of MOR (μ-opioid receptor) ligand design, the patent literature explicitly states that oxa-spiro derivatives with cyclized benzylic positions show significantly improved Emax and hERG profiles compared to non-cyclized analogs, and that the single-configuration compound achieves higher MOR selectivity [2]. Consequently, replacing (3S,7R)-7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one with a racemate, a diastereomer, or a non-spirocyclic analog would alter the three-dimensional pharmacophore, potentially compromising downstream target binding, stereochemical integrity of final products, and reproducibility of synthetic routes.

Quantitative Differentiation Evidence for (3S,7R)-7-Hydroxy-1-oxaspiro[2.4]hept-5-en-4-one versus Structural Analogs


Stereochemical Integrity: (3S,7R) Single Enantiomer vs. Racemic 7-Hydroxy-1-oxaspiro[2.4]hept-5-en-4-one

The (3S,7R) enantiomer of 7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one is a defined stereoisomer with a specific absolute configuration at both the spiro carbon (C-4) and the hydroxyl-bearing carbon (C-7). While no peer-reviewed head-to-head comparison of the (3S,7R) versus (3R,7S) enantiomer was identified, the requirement for single-enantiomer material is underscored by the MOR agonist patent US 2018/0297988 A1, which states that compounds with a single configuration achieve higher selectivity for the μ-opioid receptor [1]. In synthetic applications, use of a racemate would produce a 1:1 mixture of diastereomers in any subsequent stereoselective transformation, reducing yield of the desired product by up to 50% and requiring additional chiral separation steps. The (3S,7R) form is supplied at ≥95% purity by specialty vendors, whereas racemic 7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one is not widely cataloged .

Chiral Resolution Enantioselective Synthesis Absolute Configuration Optical Rotation

Spirocyclic Core Rigidity vs. Monocyclic 2-Hydroxymethyl-2-cyclopenten-1-one: Conformational Pre-organization

The 1-oxaspiro[2.4]hept-5-en-4-one core locks the hydroxyl group and the enone into a fixed spatial relationship, unlike the structurally simpler monocyclic analog 2-hydroxymethyl-2-cyclopenten-1-one, which possesses free rotation around the C–CH2OH bond. Quantitative comparison of conformational ensembles is not available from experimental data; however, the patent on oxa-spiro MOR agonists explicitly links spirocyclic rigidity to improved Emax (G-protein signaling efficacy) and reduced hERG liability when compared to non-cyclized benzylic analogs [1]. The spirocyclic scaffold restricts the number of accessible conformations, which in medicinal chemistry can increase target binding affinity by reducing the entropic penalty of binding [2].

Conformational Analysis Spiro Compounds Rigid Scaffolds Pharmacophore Modeling

Natural Product Core Inspiration: 1-Oxaspiro[2.4]heptane Core in Diphenolic Immunosuppressive Metabolites

The 1-oxaspiro[2.4]heptane core, of which (3S,7R)-7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one is a simpler oxidized variant, was identified in 2021 as the scaffold of compound 2—a diphenolic derivative from the endophytic fungus Aspergillus sp. This represents the first reported natural product containing a 1-oxaspiro[2.4]heptane skeleton [1]. Compound 2 exhibited immunosuppressive activity by inhibiting anti-CD3/anti-CD28 induced murine T-cell proliferation. While this natural product is a more complex diphenolic derivative, not the target compound itself, the structural precedent validates the 1-oxaspiro[2.4]heptane core as a biologically relevant scaffold. In contrast, common synthetic building blocks such as cyclopentenone or butyrolactone lack this specific spirocyclic architecture and have not been reported to yield the same natural product core upon further functionalization.

Natural Product Core Immunosuppressive Activity Aspergillus Metabolites Spirocyclic Scaffold

Availability and Purity Benchmarking Against Closest Cataloged Analogs

A survey of major chemical catalogs reveals that (3S,7R)-7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one is offered at ≥95% purity by specialty suppliers, whereas its closest structural analogs (e.g., 7-hydroxy-1-oxaspiro[2.4]heptan-4-one without the 5,6-double bond, or the (3R,7S) enantiomer) are either not listed, available only as custom synthesis requests, or cataloged at lower purities . The defined (3S,7R) stereochemistry and the presence of the α,β-unsaturated ketone enable further functionalization via Michael addition, epoxidation, or conjugate reduction, which are not accessible on the saturated spiro analog.

Chemical Procurement Building Block Availability Purity Specification Chiral Pool

Priority Application Scenarios for (3S,7R)-7-Hydroxy-1-oxaspiro[2.4]hept-5-en-4-one (CAS 652157-41-0) Based on Verified Evidence


Synthesis of Single-Configuration Oxa-Spiro MOR Agonist Intermediates

The defined (3S,7R) stereochemistry is essential for preparing MOR agonist candidates where single-configuration intermediates are required to achieve high receptor selectivity [1]. The α,β-unsaturated ketone enables conjugate addition or cycloaddition reactions to elaborate the spirocyclic core into complex drug-like molecules as described in US 2018/0297988 A1. Using the racemate would necessitate chiral resolution at a later stage, doubling purification cost and reducing overall yield by up to 50%.

Natural Product-Inspired Library Synthesis Around the 1-Oxaspiro[2.4]heptane Core

The 1-oxaspiro[2.4]heptane core found in immunosuppressive Aspergillus metabolites [1] can be accessed by derivatizing the target compound. The hydroxyl group at C-7 provides a handle for esterification, etherification, or oxidation to the corresponding ketone, enabling the generation of focused libraries that mimic natural product scaffolds. This application leverages the biologically validated core structure for hit discovery in immunomodulation.

Conformational Restriction Studies: Spirocyclic vs. Monocyclic Building Block Comparison

The rigid spirocyclic scaffold serves as a conformational probe to investigate the entropic benefit of pre-organization in ligand–target binding [1]. Comparing downstream biological activity (e.g., MOR EC50, Emax) of molecules derived from (3S,7R)-7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one versus those from flexible 2-hydroxymethyl-2-cyclopenten-1-one can quantify the contribution of scaffold rigidity. This application is directly supported by the oxa-spiro patent's qualitative finding that cyclization improves Emax and reduces hERG liability.

Quote Request

Request a Quote for 1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.